



Application Notes and Protocols for PBD-150 PET Imaging

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PBD-150 is a potent inhibitor of human glutaminyl cyclase (hQC), an enzyme implicated in the pathogenesis of Alzheimer's disease through the modification of amyloid-β peptides.[1][2][3] While initially investigated for brain imaging, the carbon-11 labeled radiotracer, [11C]**PBD-150**, has been shown to have limited to no permeability across the blood-brain barrier (BBB) in preclinical rodent models.[4][5][6][7][8] Consequently, its application for in vivo imaging of hQC in the central nervous system is not feasible. However, glutaminyl cyclase is also expressed in various peripheral tissues, and its levels in peripheral blood have been correlated with Alzheimer's disease severity.[4][5][9][10] This opens avenues for [11C]**PBD-150** as a potential PET tracer for peripheral hQC expression and as a valuable tool for in vitro characterization of hQC inhibitors. These application notes provide an overview of **PBD-150**, its radiolabeling, and protocols for its use in preclinical research, with a focus on peripheral imaging and in vitro binding assays.

Introduction to PBD-150 and Glutaminyl Cyclase

Glutaminyl cyclase (QC) is a metalloenzyme that catalyzes the formation of pyroglutamate (pGlu) from N-terminal glutamine residues of peptides and proteins.[5] In the context of Alzheimer's disease, QC is responsible for the post-translational modification of amyloid- β (A β) peptides, leading to the formation of more aggregation-prone and neurotoxic pGlu-A β species. [1] **PBD-150** is a potent inhibitor of the human glutaminyl cyclase (hQC) Y115E-Y117E variant,



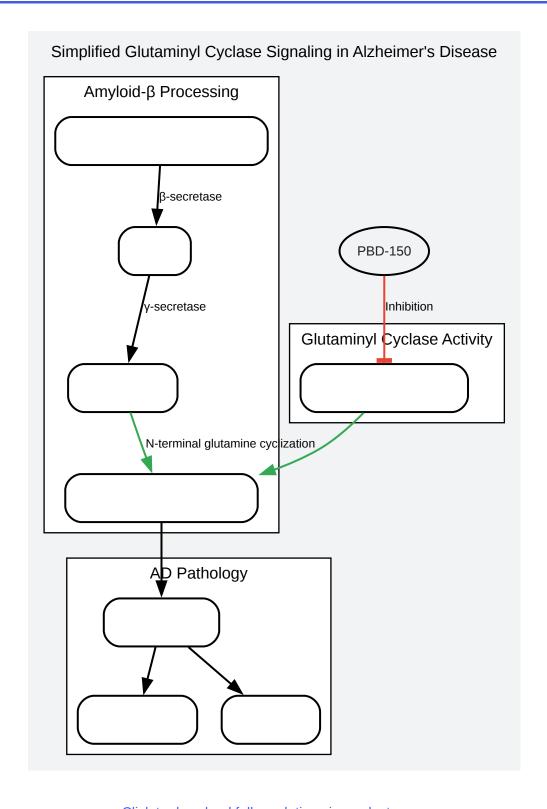
with a reported Ki value of 490 nM. Inhibition of QC is therefore a therapeutic strategy being explored to mitigate Aβ pathology.

Quantitative Data Summary

Parameter	Value	Reference
Inhibitor	PBD-150	
Target	Human Glutaminyl Cyclase (hQC) Y115E-Y117E variant	
Ki	490 nM	
Radiotracer	[11C]PBD-150	[4][6]
Radiochemical Yield	7.3% (non-decay corrected from [11C]methyl triflate)	[4][6]
Radiochemical Purity	≥95%	[4][6]
Specific Activity	5.7 Ci/μmol	[4][6]
Blood-Brain Barrier Permeability	No significant permeation observed in mice and rats	[4][5][6][7][8]

Signaling Pathway





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Caption: Role of Glutaminyl Cyclase in Amyloid-β Modification.

Experimental Protocols

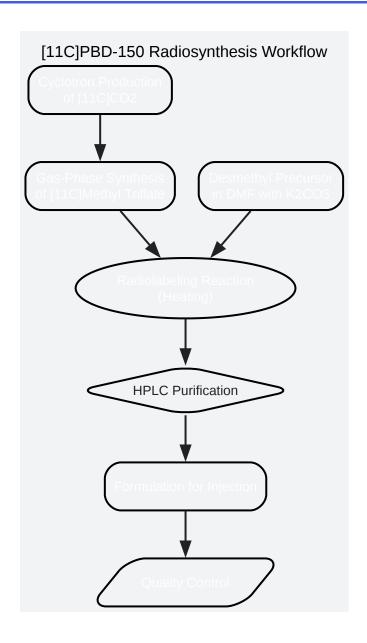


I. Radiosynthesis of [11C]PBD-150

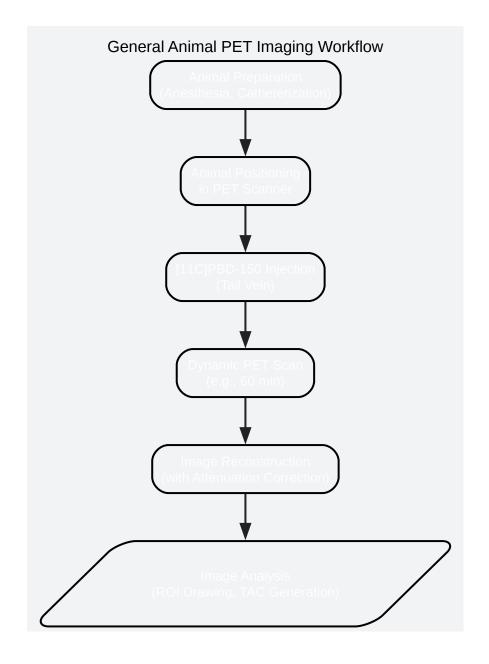
This protocol is based on the method described by Brooks et al. (2015).[4][6][7]

- A. Precursor Synthesis: The desmethyl precursor, 1-(3-(1H-imidazol-1-yl)propyl)-3-(4-hydroxy-3-methoxyphenyl)thiourea, is required for the radiosynthesis.
- B. [11C]Methyl Triflate Production: [11C]Methyl triflate ([11C]MeOTf) is produced from cyclotron-produced [11C]CO2 via the gas-phase method.
- C. Radiolabeling Procedure:
- · Dissolve the desmethyl precursor in DMF.
- Add a saturated solution of K2CO3 dried over Na2SO4.
- Introduce [11C]MeOTf to the reaction mixture.
- · Heat the reaction mixture.
- Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).
- Formulate the final product in a suitable buffer for injection (e.g., ethanol/saline).









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Methodological & Application





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